5-Chloro-N-[3-(2-ethoxyethoxy)benzyl]-2-methylaniline
Overview
Description
5-Chloro-N-[3-(2-ethoxyethoxy)benzyl]-2-methylaniline is an organic compound with the molecular formula C18H22ClNO2 and a molecular weight of 319.83 g/mol . This compound is used primarily in scientific research, particularly in the fields of chemistry and biology. It is known for its unique structure, which includes a chloro-substituted aniline and an ethoxyethoxybenzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-[3-(2-ethoxyethoxy)benzyl]-2-methylaniline typically involves the reaction of 5-chloro-2-methylaniline with 3-(2-ethoxyethoxy)benzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-[3-(2-ethoxyethoxy)benzyl]-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
5-Chloro-N-[3-(2-ethoxyethoxy)benzyl]-2-methylaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Chloro-N-[3-(2-ethoxyethoxy)benzyl]-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methylaniline: A simpler analogue lacking the ethoxyethoxybenzyl group.
N-Benzyl-2-methylaniline: Similar structure but without the chloro and ethoxyethoxy groups.
3-(2-Ethoxyethoxy)benzyl chloride: A precursor used in the synthesis of the target compound.
Uniqueness
5-Chloro-N-[3-(2-ethoxyethoxy)benzyl]-2-methylaniline is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the chloro and ethoxyethoxy groups allows for diverse chemical modifications and interactions, making it a valuable compound in research .
Properties
IUPAC Name |
5-chloro-N-[[3-(2-ethoxyethoxy)phenyl]methyl]-2-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO2/c1-3-21-9-10-22-17-6-4-5-15(11-17)13-20-18-12-16(19)8-7-14(18)2/h4-8,11-12,20H,3,9-10,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDMCYPGYSEKBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC(=C1)CNC2=C(C=CC(=C2)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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